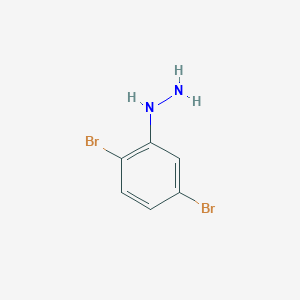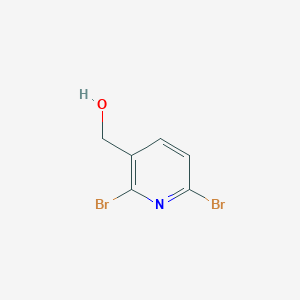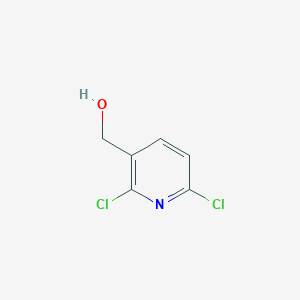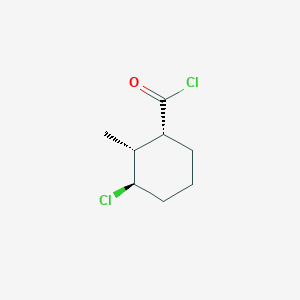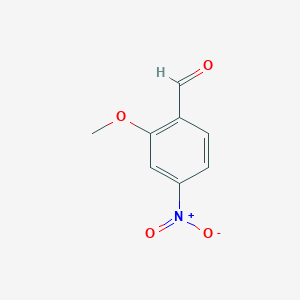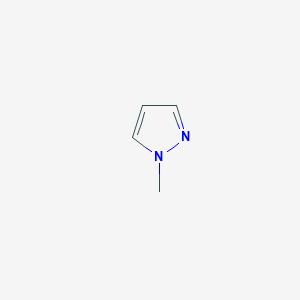
1-Methylpyrazol
Übersicht
Beschreibung
1-Methylpyrazole is an organic compound with the molecular formula C₄H₆N₂. It is a derivative of pyrazole, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a methyl group attached to the nitrogen atom distinguishes it from other pyrazole derivatives. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of alcohol dehydrogenase.
Medicine: It is used as an antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
1-Methylpyrazole, also known as Fomepizole, primarily targets alcohol dehydrogenase (ADH) . ADH is an enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Mode of Action
1-Methylpyrazole acts as a competitive inhibitor of alcohol dehydrogenase . It forms a ternary complex with ADH and its coenzyme NAD+, thereby competitively inhibiting the formation of the enzyme complex with alcohols .
Biochemical Pathways
The inhibition of ADH by 1-Methylpyrazole affects the metabolism of ethylene glycol and methanol. Normally, ADH catalyzes the conversion of these substances to their toxic metabolites. The presence of 1-methylpyrazole prevents this conversion, thereby reducing the toxicity associated with ethylene glycol and methanol ingestion .
Result of Action
The primary result of 1-Methylpyrazole’s action is the prevention of toxic metabolite formation from ethylene glycol and methanol. This reduces the risk of metabolic acidosis and other harmful effects associated with the ingestion of these substances .
Biochemische Analyse
Biochemical Properties
1-Methylpyrazole interacts with various biomolecules in biochemical reactions. It’s known to be involved in the metabolism of certain drugs, such as acetaminophen . The compound is metabolized by cytochrome P450 2E1 (CYP2E1), an enzyme that plays a crucial role in drug metabolism .
Cellular Effects
The cellular effects of 1-Methylpyrazole are largely tied to its role in drug metabolism. For instance, its interaction with CYP2E1 can influence the metabolism of drugs like acetaminophen, potentially affecting cellular processes related to drug metabolism .
Molecular Mechanism
1-Methylpyrazole exerts its effects at the molecular level primarily through its interactions with enzymes like CYP2E1. It’s metabolized by CYP2E1 to produce a hepatotoxic metabolite in the case of acetaminophen metabolism . This interaction can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its role in drug metabolism suggests that its effects could vary based on factors like dosage and duration of exposure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 1-Methylpyrazole in animal models are limited, it’s known that compounds like 1-Methylpyrazole can have varying effects at different dosages . For instance, the related compound 4-methylpyrazole is used as an antidote for methanol and ethylene glycol poisoning in dogs .
Metabolic Pathways
1-Methylpyrazole is involved in metabolic pathways related to drug metabolism. Specifically, it’s a substrate for the enzyme CYP2E1, which plays a key role in the metabolism of various drugs .
Subcellular Localization
Given its involvement in drug metabolism, it’s likely to be found in the cytosol where CYP2E1 and other drug-metabolizing enzymes are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Methylpyrazole.
Industrial Production Methods: Industrial production of 1-Methylpyrazole often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyrazole: The parent compound without the methyl group.
3-Methylpyrazole: A derivative with the methyl group attached to the third carbon atom.
4-Methylpyrazole: A derivative with the methyl group attached to the fourth carbon atom.
3,5-Dimethylpyrazole: A derivative with two methyl groups attached to the third and fifth carbon atoms.
Uniqueness: 1-Methylpyrazole is unique due to its specific inhibition of alcohol dehydrogenase, making it particularly useful as an antidote for methanol and ethylene glycol poisoning. Its structural simplicity and ease of synthesis also contribute to its widespread use in various applications.
Eigenschaften
IUPAC Name |
1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQONCQIQEYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239231 | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
17.1 [mmHg] | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-36-9 | |
| Record name | 1-Methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methylpyrazole?
A1: 1-Methylpyrazole has a molecular formula of C4H6N2 and a molecular weight of 82.106 g/mol.
Q2: How can the proton magnetic resonance (PMR) spectrum of 1-methylpyrazole be assigned?
A2: The multiplets in the PMR spectrum of 1-methylpyrazole can be assigned by synthesizing and using 5-deutero-1-methylpyrazole as a reference. []
Q3: What are the characteristic spectroscopic features of 1-methylpyrazole and its derivatives?
A3: 1-Methylpyrazole and its derivatives exhibit characteristic peaks in their 1H and 19F NMR spectra, which can be used to differentiate between the 3-, 4-, and 5-fluoro isomers. [] This is particularly useful for understanding regioselectivity in reactions involving these compounds.
Q4: How does the regioselectivity of lithiation differ under kinetic versus thermodynamic control in 1-methylpyrazole?
A4: Under kinetic control, reaction of 1-methylpyrazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) followed by quenching with monodeuteromethanol (CH3OD) results in functionalization at the methyl group. In contrast, under thermodynamic control, functionalization occurs at the 5-position of the pyrazole ring. [] This selectivity can be predicted by considering both density functional theory (DFT) calculations and solvent effects.
Q5: What is a significant application of 1-methylpyrazole in organic synthesis?
A5: 1-Methylpyrazole serves as a key building block in the synthesis of diverse heterocyclic compounds. For example, it's a starting material for preparing the novel pyrazolo[3,4-d][1,3]diazepine ring system. This involves a multistep synthesis starting with the conversion of 5-amino-4-cyano-1-methylpyrazole to 5-amino-1-methylpyrazole-4-carboxaldehyde. []
Q6: How can 1-methylpyrazole be directly arylated?
A6: 1-Methylpyrazole undergoes palladium-catalyzed direct arylation with aryl bromides. This reaction typically yields a mixture of 4- and 5-substituted products, with the 5-arylated product often being favored. The reaction's selectivity and yield are influenced by factors like catalyst loading, solvent, and the electronic and steric properties of the aryl bromide. [, ]
Q7: Can you provide an example of a regioselective halogenation reaction in 1-methylpyrazole derivatives?
A7: The reaction of 5-(trimethylsilyl)-1-methylpyrazole with bromine or iodine monochloride (ICl) results in regioselective halodesilylation at the 4-position. This regioselectivity can be explained by the electrophilic substitution reactivity of 1-methylpyrazole and the ipso-directing effect of the trimethylsilyl (Me3Si) group. []
Q8: How can pyrazoles be synthesized using 1,2-dimethylpyrazolium salts?
A8: 1,2-Dimethylpyrazolium salts can be efficiently converted to 1-methylpyrazoles via demethylation using piperidine or 3-methylpiperidine at temperatures above 106 °C. This method proves particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain through alternative synthetic routes. []
Q9: What is a notable use of 1-methylpyrazole derivatives in medicinal chemistry?
A9: Derivatives of 1-methylpyrazole, specifically hybrid acetogenins incorporating the 1-methylpyrazole moiety, have shown potential as anticancer agents. The nitrogen atom at the 2′-position of the linker moiety in these hybrid molecules is crucial for their anticancer activity. Notably, a 1-methylpyrazole-5-sulfonamide analog exhibited promising growth inhibition against the NCI-H23 human lung cancer cell line in xenograft mouse models without significant toxicity. []
Q10: What is the role of 1-methylpyrazole derivatives in agricultural chemistry?
A10: 1-Methylpyrazole derivatives, particularly those containing the pyrazole-5-sulfonamide moiety, exhibit potent herbicidal activity. A prime example is pyrazosulfuron-ethyl, a compound developed for use in rice paddy fields. It effectively controls a broad spectrum of weeds, including perennial weeds, at low application rates (20–30 g/ha) without harming the rice crop. []
Q11: Has 1-methylpyrazole been explored in the development of battery electrolytes?
A11: Yes, 1-methylpyrazole-based magnesium electrolytes have shown promise for rechargeable magnesium batteries. For example, a solution of 1-methylpyrazole-phenylmagnesium chloride (PhMgCl) in THF exhibits an anodic stability up to 2.4 V (vs. Mg/Mg2+) on stainless steel electrodes and good reversibility for magnesium deposition and dissolution. []
Q12: What is known about the metabolism of compounds containing the 1-methylpyrazole moiety?
A12: Studies on brepocitinib, a Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitor containing a 1-methylpyrazole moiety, provide insights into the metabolic fate of such compounds. A major metabolic pathway involves oxidation of the N-methylpyrazole ring, leading to the formation of metabolites like M1 (5'-hydroxybrepocitinib). Notably, M1 demonstrates instability in human plasma and phosphate buffer, undergoing chemical oxidation with cleavage of the 5-hydroxy-1-methylpyrazole group to yield the aminopyrimidine metabolite M2. []
Q13: Are there analytical challenges associated with 1-methylpyrazole-containing compounds?
A13: The instability of certain metabolites, such as the oxidative metabolite M1 of brepocitinib, presents analytical challenges. M1's propensity to degrade in biological matrices necessitates careful method development and validation to ensure accurate quantification and interpretation of pharmacokinetic data. []
Q14: What is known about the environmental fate and impact of 1-methylpyrazole derivatives, particularly herbicides?
A14: Research on the herbicide pyrazosulfuron-ethyl has explored its impact on the aquatic weed Eleocharis kuroguwai Ohwi. Studies have examined the influence of emergence depth on the weed's response to the herbicide, highlighting the importance of understanding the ecological factors that affect herbicide efficacy and potential environmental consequences. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



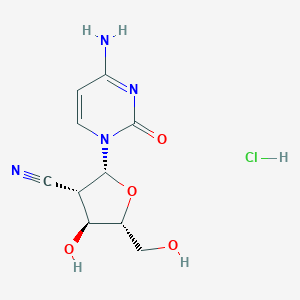


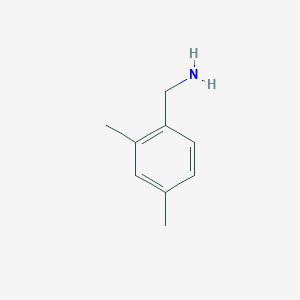


![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
